Cas no 116601-58-2 (m-Xylene-D10)

Technical Introduction: m-Xylene-D10 m-Xylene-D10 (C6D4(CH3)2) is a deuterated analog of m-xylene, where ten hydrogen atoms are replaced by deuterium. This isotopically labeled compound is primarily used as an internal standard in analytical chemistry, particularly in GC-MS and NMR applications, due to its high isotopic purity and chemical stability. Its deuterated structure minimizes interference in spectroscopic analyses, ensuring accurate quantification of non-labeled m-xylene in complex matrices. m-Xylene-D10 is also employed in mechanistic studies and tracer experiments, where its distinct mass spectral signature aids in tracking molecular behavior. The compound is synthesized under controlled conditions to maintain consistency and reliability in research and industrial applications.
m-Xylene-D10 structure
m-Xylene-D10 structure
Product Name:m-Xylene-D10
CAS No:116601-58-2
MF:C8H10
MW:116.226619243622
CID:131313
Update Time:2025-06-08

m-Xylene-D10 Chemical and Physical Properties

Names and Identifiers

    • Benzene-1,2,3,5-d4,4,6-di(methyl-d3)-
    • m-Xylene-d10
    • m-Xylene-d101000µg
    • 1,3-dimethylbenzene-d10
    • M-XYLENE-D10 98.5%
    • m-Xylene-D10
    • Inchi: 1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3/i1D3,2D3,3D,4D,5D,6D
    • InChI Key: IVSZLXZYQVIEFR-ZGYYUIRESA-N
    • SMILES: C1(C([2H])([2H])[2H])C([2H])=C([2H])C([2H])=C(C([2H])([2H])[2H])C=1[2H]

Computed Properties

  • Exact Mass: 126.2037
  • Isotope Atom Count: 10
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 58.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: liquid
  • Density: 0.95 g/mL at 25 °C(lit.)
  • Melting Point: −48 °C(lit.)
  • Boiling Point: 138-139 °C(lit.)
  • Flash Point: Fahrenheit: 77 ° f < br / > Celsius: 25 ° C < br / >
  • Refractive Index: n20/D 1.497(lit.)
  • PSA: 0
  • Solubility: Not determined

m-Xylene-D10 Security Information

  • Symbol: GHS02 GHS07
  • Signal Word:Warning
  • Hazard Statement: H226-H312 + H332-H315
  • Warning Statement: P280
  • Hazardous Material transportation number:UN1307 - class 3 - PG 3 - Xylenes
  • WGK Germany:2
  • Hazard Category Code: 10-20/21-38
  • Safety Instruction: 25
  • Hazardous Material Identification: Xn

m-Xylene-D10 Pricemore >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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m-Xylene-D10 Related Literature

Additional information on m-Xylene-D10

Research Briefing on m-Xylene-D10 and Compound 116601-58-2 in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of deuterated compounds and specialized chemical entities such as m-Xylene-D10 and 116601-58-2. These compounds play pivotal roles in drug development, metabolic studies, and analytical chemistry. This briefing synthesizes the latest findings related to these key substances, providing insights into their applications, mechanisms, and future potential.

m-Xylene-D10, a deuterated analog of m-xylene, is widely utilized as an internal standard in mass spectrometry and NMR spectroscopy due to its isotopic purity and stability. Recent studies have explored its utility in environmental monitoring, where it serves as a tracer for volatile organic compounds (VOCs). Additionally, its role in pharmacokinetic studies has been emphasized, particularly in tracking drug metabolism pathways with enhanced precision.

Compound 116601-58-2, a less documented but increasingly relevant chemical entity, has emerged in recent literature as a potential intermediate in the synthesis of bioactive molecules. Preliminary research suggests its involvement in modulating enzyme activity, particularly in pathways related to inflammatory responses. Its structural features make it a candidate for further investigation in targeted drug design.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of m-Xylene-D10 in quantifying metabolite profiles of anticancer agents, revealing its unmatched accuracy in distinguishing parent compounds from their deuterated derivatives. This application underscores its value in preclinical drug development.

Parallel research on 116601-58-2, as reported in Bioorganic & Medicinal Chemistry Letters, focused on its derivatization to yield novel kinase inhibitors. The study highlighted the compound's scaffold flexibility, which allows for structural modifications that enhance binding affinity while minimizing off-target effects.

Future directions for m-Xylene-D10 include its potential adoption in real-time metabolic flux analysis, leveraging its stability to track dynamic biological processes. For 116601-58-2, computational modeling approaches are being employed to predict its interactions with unexplored biological targets, opening avenues for repurposing.

In conclusion, both m-Xylene-D10 and 116601-58-2 represent critical tools and intermediates in modern chemical biology and pharmaceutical research. Their evolving applications warrant continued investment in methodological refinements and exploratory studies to unlock their full potential.

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